molecular formula C9H11KN2O3S B13618123 Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate

Cat. No.: B13618123
M. Wt: 266.36 g/mol
InChI Key: DENVWVCPTXBBMC-UHFFFAOYSA-M
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Description

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a chemical compound that features a morpholine ring, a thiazole ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate as a base to facilitate the reaction. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-[(morpholin-4-yl)methyl]benzoate
  • Potassium (morpholin-4-yl)methyltrifluoroborate

Uniqueness

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is unique due to the presence of both a morpholine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11KN2O3S

Molecular Weight

266.36 g/mol

IUPAC Name

potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1

InChI Key

DENVWVCPTXBBMC-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+]

Origin of Product

United States

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